Cas no 879088-43-4 (Benzoic acid, 4-[(ethylsulfonyl)methyl]-)
Benzoic acid, 4-[(ethylsulfonyl)methyl]- Chemical and Physical Properties
Names and Identifiers
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- Benzoic acid, 4-[(ethylsulfonyl)methyl]-
- 4-Ethanesulfonylmethylbenzoic acid
- A1-04178
- 4-Ethanesulfonylmethyl-benzoic acid
- 4-(ethylsulfonylmethyl)benzoic acid
- SCHEMBL1018823
- 879088-43-4
- VFWFAFAXVZZTBX-UHFFFAOYSA-N
-
- MDL: MFCD12171497
- Inchi: 1S/C10H12O4S/c1-2-15(13,14)7-8-3-5-9(6-4-8)10(11)12/h3-6H,2,7H2,1H3,(H,11,12)
- InChI Key: VFWFAFAXVZZTBX-UHFFFAOYSA-N
- SMILES: S(CC)(CC1C=CC(C(=O)O)=CC=1)(=O)=O
Computed Properties
- Exact Mass: 228.04563003Da
- Monoisotopic Mass: 228.04563003Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 4
- Complexity: 307
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1
- Topological Polar Surface Area: 79.8Ų
Benzoic acid, 4-[(ethylsulfonyl)methyl]- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 171710-2.500g |
4-Ethanesulfonylmethylbenzoic acid, 95% |
879088-43-4 | 95% | 2.500g |
$1486.00 | 2023-09-10 |
Benzoic acid, 4-[(ethylsulfonyl)methyl]- Related Literature
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
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Shaun D. Wong,Edward I. Solomon Dalton Trans., 2014,43, 17567-17577
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
Additional information on Benzoic acid, 4-[(ethylsulfonyl)methyl]-
Benzoic acid, 4-[(ethylsulfonyl)methyl]- (CAS No. 879088-43-4): A Comprehensive Overview in Modern Chemical Research
Benzoic acid, 4-[(ethylsulfonyl)methyl]-, identified by its Chemical Abstracts Service (CAS) number 879088-43-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound, characterized by its unique structural motif featuring a benzoic acid backbone substituted with an ethylsulfonyl methyl group at the para position, exhibits intriguing chemical properties and potential applications that warrant a detailed exploration.
The molecular structure of Benzoic acid, 4-[(ethylsulfonyl)methyl]- consists of a benzene ring functionalized with a carboxylic acid group at one position and an ethylsulfonyl methyl group at another. This configuration imparts distinct reactivity and interaction capabilities, making it a valuable scaffold for the development of novel chemical entities. The presence of both electron-withdrawing and electron-donating groups on the benzene ring allows for diverse chemical transformations, which are highly relevant in synthetic organic chemistry and medicinal chemistry.
In recent years, the pharmaceutical industry has shown increasing interest in structurally diverse benzoic acid derivatives due to their broad spectrum of biological activities. Among these derivatives, compounds like Benzoic acid, 4-[(ethylsulfonyl)methyl]- have been investigated for their potential as intermediates in the synthesis of bioactive molecules. The ethylsulfonyl moiety, in particular, is known to enhance the solubility and bioavailability of pharmaceutical compounds, making it an attractive feature for drug design.
One of the most compelling aspects of Benzoic acid, 4-[(ethylsulfonyl)methyl]- is its utility as a building block in the synthesis of more complex molecules. Researchers have leveraged its reactive sites to develop novel heterocyclic compounds, which exhibit various pharmacological properties. For instance, studies have demonstrated its role in generating derivatives with anti-inflammatory, antimicrobial, and even anticancer activities. These findings underscore the importance of this compound in advancing drug discovery efforts.
The synthesis of Benzoic acid, 4-[(ethylsulfonyl)methyl]- involves multi-step organic reactions that highlight the compound's synthetic versatility. Key steps typically include sulfonylation reactions followed by functional group transformations to introduce the desired substituents. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, have been employed to achieve high yields and purity levels. These synthetic strategies not only facilitate the production of Benzoic acid, 4-[(ethylsulfonyl)methyl]- but also provide insights into broader synthetic principles applicable to other complex organic molecules.
In addition to its synthetic significance, Benzoic acid, 4-[(ethylsulfonyl)methyl]- has been explored for its potential applications in material science. The unique electronic properties of its structure make it a candidate for use in organic electronics and photovoltaic devices. Researchers are investigating how modifications to its molecular framework can enhance its performance in these applications. Such studies not only expand the utility of this compound but also contribute to advancements in sustainable technologies.
The biological activity of Benzoic acid, 4-[(ethylsulfonyl)methyl]- has been a focal point of numerous research endeavors. Preclinical studies have revealed that derivatives of this compound exhibit promising effects on various biological targets. For example, certain analogues have shown inhibitory activity against enzymes involved in inflammatory pathways, suggesting their potential as therapeutic agents. Furthermore, the compound's ability to interact with biological membranes has led to investigations into its role as an antimicrobial agent.
The development of new analytical techniques has further enhanced our understanding of Benzoic acid, 4-[(ethylsulfonyl)methyl]-. High-resolution spectroscopic methods and chromatographic techniques allow for precise characterization and quantification of this compound and its derivatives. These advancements enable researchers to optimize synthetic routes and evaluate the purity and stability of their products more effectively.
The future prospects for Benzoic acid, 4-[(ethylsulfonyl)methyl]- are promising, with ongoing research aiming to uncover new applications and improve existing ones. Collaborative efforts between academia and industry are likely to drive innovation in this area, leading to novel pharmaceuticals and advanced materials based on this versatile compound.
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